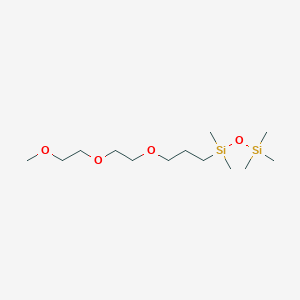![molecular formula C18H18N2O4S2 B12273283 N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methanesulfonyl-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B12273283.png)
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methanesulfonyl-N-methyl-1,3-benzothiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methanesulfonyl-N-methyl-1,3-benzothiazol-2-amine is a complex organic compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a benzodioxin moiety, a methanesulfonyl group, and a benzothiazole ring, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methanesulfonyl-N-methyl-1,3-benzothiazol-2-amine typically involves multiple steps. One common synthetic route starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methanesulfonyl-N-methyl-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methanesulfonyl-N-methyl-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Its antibacterial properties make it a candidate for developing new antimicrobial agents.
Mécanisme D'action
The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methanesulfonyl-N-methyl-1,3-benzothiazol-2-amine involves its interaction with molecular targets such as enzymes. For instance, it can inhibit cholinesterase enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial for treating neurodegenerative diseases like Alzheimer’s .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound is an intermediate in the synthesis of the target compound and shares similar structural features.
N-substituted-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamides: These compounds have been studied for their antibacterial properties and also contain the benzodioxin moiety.
Uniqueness
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methanesulfonyl-N-methyl-1,3-benzothiazol-2-amine is unique due to its combination of a benzodioxin moiety, a methanesulfonyl group, and a benzothiazole ring. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C18H18N2O4S2 |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-4-methylsulfonyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C18H18N2O4S2/c1-20(11-12-6-7-13-14(10-12)24-9-8-23-13)18-19-17-15(25-18)4-3-5-16(17)26(2,21)22/h3-7,10H,8-9,11H2,1-2H3 |
Clé InChI |
PTSRAURNYDDGMW-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC2=C(C=C1)OCCO2)C3=NC4=C(S3)C=CC=C4S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-Oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12273206.png)

![3-Benzyl-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12273224.png)
![2-Methyl-3-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)quinoxaline](/img/structure/B12273229.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-phenoxypropanamide](/img/structure/B12273230.png)

![N,N,6-trimethyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12273236.png)



![4-(5-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B12273256.png)


